

Propargylaldehyde Diethyl Acetal: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3-Diethoxy-1-propyne**

Cat. No.: **B167727**

[Get Quote](#)

An in-depth exploration of the chemical properties, synthesis, and applications of Propargylaldehyde Diethyl Acetal, a versatile building block in modern organic synthesis.

This technical guide provides a detailed overview of Propargylaldehyde Diethyl Acetal, also known by its IUPAC name **3,3-diethoxy-1-propyne**. It is a valuable reagent for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document consolidates its alternative names, physical and spectral properties, detailed experimental protocols for its synthesis, and key applications, presenting the information in a clear and accessible format.

Alternative Names and Synonyms

Propargylaldehyde diethyl acetal is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.

Name	Type
3,3-Diethoxy-1-propyne	IUPAC Name
Propiolaldehyde diethyl acetal	Common Synonym
2-Propyn-1-al diethyl acetal	Synonym
3,3-Diethoxypropyne	Synonym
1,1-Diethoxy-2-propyne	Synonym
Propynal diethyl acetal	Synonym
1-Propyne, 3,3-diethoxy-	Synonym
NSC 45019	Registry Number Synonym

Quantitative Data

A summary of the key physical and chemical properties of propargylaldehyde diethyl acetal is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	10160-87-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [3] [5]
Molecular Weight	128.17 g/mol	[1] [3] [5]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	138-139.5 °C	[2] [5]
Density	0.894 g/mL at 25 °C	[2] [5]
Refractive Index (n ²⁰ /D)	1.412	[5]
Flash Point	32 °C (90 °F)	[5]
Purity	>97.0% (GC)	[2]
Solubility	Slightly soluble in water. Soluble in organic solvents like ether, alcohols, and benzene.	[3]
Storage	2-8°C, under inert gas	[3]

Spectral Data

Technique	Data
¹ H NMR	δ (ppm): 5.21 (d, 1H), 3.71 (q, 4H), 2.58 (d, 1H), 1.24 (t, 6H)
¹³ C NMR	δ (ppm): 99.3, 82.5, 74.1, 61.2, 15.1
IR (Infrared)	ν (cm ⁻¹): 3300 (≡C-H), 2120 (C≡C), 1120, 1060 (C-O)
Mass Spectrometry	Key fragments (m/z): 128 (M+), 101, 83, 73, 55

Experimental Protocols

A detailed, reliable experimental protocol for the synthesis of propargylaldehyde diethyl acetal is crucial for its practical application in the laboratory.

Synthesis of Propargylaldehyde Diethyl Acetal from 2,3-Dibromopropionaldehyde Diethyl Acetal

This procedure details the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal to yield propiolaldehyde diethyl acetal (propargylaldehyde diethyl acetal).

Materials:

- 2,3-Dibromopropionaldehyde diethyl acetal
- Sodium hydroxide (NaOH)
- Pentane
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

Equipment:

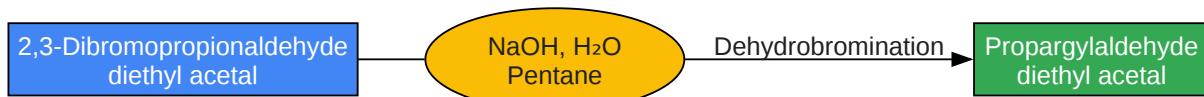
- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- A solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 ml of pentane is prepared.
- In a separate flask, a cold solution of 60 g (1.5 moles) of sodium hydroxide in 60 ml of water is prepared.
- The pentane solution of the starting material is added to a three-necked flask equipped with a mechanical stirrer and a condenser.
- The cold sodium hydroxide solution is added dropwise to the stirred pentane solution over a period of 10 minutes, while maintaining the temperature between 10-15 °C.
- After the addition is complete, the mixture is stirred, and the pentane is allowed to reflux for 10-20 minutes.
- After cooling, the layers are separated using a separatory funnel.
- The aqueous layer is extracted three times with 50 ml portions of pentane.
- The combined organic layers are dried over anhydrous sodium sulfate.
- The pentane is removed by evaporation.
- The residue is purified by distillation to yield propargylaldehyde diethyl acetal as a colorless liquid. The boiling point is 138–139 °C at 760 mm Hg.

Synthetic Applications

Propargylaldehyde diethyl acetal is a versatile bifunctional molecule, featuring both a terminal alkyne and a protected aldehyde. This unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[\[2\]](#)


Key applications include:

- Synthesis of 3-Boronoacrolein Pinacol: It serves as a precursor in the preparation of 3-boronoacrolein pinacol, a significant building block in organic chemistry.[\[3\]](#)

- Synthesis of (E)-3-(tributylstanny)-2-propenal: This compound is utilized in the synthesis of (E)-3-(tributylstanny)-2-propenal, another important synthetic intermediate.[3]
- Formation of Heterocycles: Its reactivity is exploited in multi-component reactions to synthesize various heterocyclic compounds, which are core structures in many pharmaceuticals.
- Precursor to Conjugated Systems: It is used to access conjugated diynes, enynes, and dienes, which are important motifs in materials science and medicinal chemistry.[2]

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway for propargylaldehyde diethyl acetal from 2,3-dibromopropionaldehyde diethyl acetal.

[Click to download full resolution via product page](#)

Caption: Synthesis of Propargylaldehyde Diethyl Acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PROPARGYLALDEHYDE DIETHYL ACETAL(10160-87-9) ^{13}C NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinfo.com [nbinfo.com]
- 4. spectrabase.com [spectrabase.com]

- 5. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]
- To cite this document: BenchChem. [Propargylaldehyde Diethyl Acetal: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167727#propargylaldehyde-diethyl-acetal-alternative-names-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com